3-(4-Methylphenyl)adamantane-1-carboxylic acid

Catalog No.
S1894195
CAS No.
56531-69-2
M.F
C18H22O2
M. Wt
270.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(4-Methylphenyl)adamantane-1-carboxylic acid

CAS Number

56531-69-2

Product Name

3-(4-Methylphenyl)adamantane-1-carboxylic acid

IUPAC Name

3-(4-methylphenyl)adamantane-1-carboxylic acid

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

InChI

InChI=1S/C18H22O2/c1-12-2-4-15(5-3-12)17-7-13-6-14(8-17)10-18(9-13,11-17)16(19)20/h2-5,13-14H,6-11H2,1H3,(H,19,20)

InChI Key

UWPMIBVQZDSYNA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O

Canonical SMILES

CC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)(C3)C(=O)O

3-(4-Methylphenyl)adamantane-1-carboxylic acid (CAS 56531-69-2) is a highly specialized, rigid, lipophilic building block utilized primarily in medicinal chemistry and advanced materials. Featuring an adamantane core functionalized with a carboxylic acid for amide or ester coupling, and a p-tolyl (4-methylphenyl) group, this compound provides a precisely defined three-dimensional hydrophobic vector[1]. It is most prominently procured as a critical precursor for the synthesis of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors, where its unique steric bulk is required to occupy deep lipophilic enzyme pockets to treat metabolic syndromes[2].

Substituting 3-(4-Methylphenyl)adamantane-1-carboxylic acid with the cheaper, unsubstituted adamantane-1-carboxylic acid fundamentally fails in target-directed synthesis because the unsubstituted core lacks the extended hydrophobic vector necessary to reach accessory binding pockets, resulting in a severe drop in receptor affinity[1]. Furthermore, attempting to substitute with electronically altered analogs, such as 3-(4-methoxyphenyl)adamantane-1-carboxylic acid, introduces an unwanted hydrogen-bond acceptor (the oxygen atom) that incurs a high desolvation penalty in purely lipophilic environments and introduces O-demethylation metabolic liabilities[2]. Consequently, for pipelines requiring strict hydrophobic pocket occupancy and predictable benzylic metabolism, the exact p-tolyl substitution is non-interchangeable.

Enhanced Organic Solubility for High-Yield Amide Coupling

The highly symmetrical structure of unsubstituted adamantane-1-carboxylic acid results in a high crystal lattice energy, which severely limits its solubility in standard coupling solvents like dichloromethane (DCM) and tetrahydrofuran (THF). The introduction of the asymmetrical 3-(4-methylphenyl) group disrupts this lattice, significantly increasing solubility at ambient temperatures[1]. This allows for higher concentration reactions during HATU or EDC-mediated amide couplings, improving volumetric throughput and reducing solvent waste during scale-up.

Evidence DimensionSolubility in Dichloromethane (DCM) at 25°C
Target Compound Data>50 mg/mL (facilitates high-concentration coupling)
Comparator Or BaselineAdamantane-1-carboxylic acid (<15 mg/mL)
Quantified Difference>3-fold increase in organic solubility
ConditionsStandard ambient temperature dissolution in DCM prior to coupling reagent addition

Higher solubility enables more concentrated reaction mixtures, directly improving volumetric productivity and yield in industrial-scale amide synthesis.

Optimized Lipophilic Vector for 11β-HSD1 Inhibition

In the design of 11β-HSD1 inhibitors, the adamantane core anchors the molecule, but an extended hydrophobic vector is required to reach the deep accessory pocket. Derivatives synthesized from 3-(4-methylphenyl)adamantane-1-carboxylic acid exhibit significantly lower IC50 values compared to those derived from unsubstituted adamantane-1-carboxylic acid[1]. The p-tolyl group perfectly complements the hydrophobic residues in the enzyme's binding site without introducing polar penalties, driving the potency into the low nanomolar range.

Evidence DimensionTarget enzyme (11β-HSD1) IC50 of derived amides
Target Compound DataLow nanomolar range (typically <50 nM)
Comparator Or BaselineUnsubstituted adamantane amides (typically >500 nM)
Quantified Difference~10-fold improvement in binding affinity
ConditionsIn vitro biochemical assay of downstream amide derivatives targeting 11β-HSD1

Procurement of the p-tolyl substituted precursor is essential for achieving the required potency thresholds in metabolic disease drug discovery programs.

Avoidance of Polar Penalties in Hydrophobic Binding

When comparing 3-(4-methylphenyl) to 3-(4-methoxyphenyl) adamantane derivatives, the purely hydrocarbon nature of the p-tolyl group avoids the desolvation penalty associated with burying a polar oxygen atom in a hydrophobic protein pocket[1]. Furthermore, the p-tolyl group avoids the O-demethylation metabolic liability typical of methoxyarenes, providing a more predictable pharmacokinetic profile driven by controlled benzylic oxidation.

Evidence DimensionDesolvation penalty / Hydrophobic binding efficiency
Target Compound DataFavorable purely hydrophobic interaction (no H-bond acceptor)
Comparator Or Baseline3-(4-methoxyphenyl)adamantane-1-carboxylic acid (introduces polar desolvation penalty)
Quantified DifferenceEnhanced lipophilic ligand efficiency (LLE) and metabolic stability
ConditionsStructure-activity relationship (SAR) profiling in lipophilic pockets

Selecting the methylphenyl variant prevents off-target metabolic liabilities and maximizes binding efficiency in purely hydrophobic target sites.

Synthesis of 11β-HSD1 Inhibitors for Metabolic Syndrome

This compound is the premier choice for synthesizing lipophilic amides targeting 11β-HSD1. Its specific p-tolyl substitution provides the exact steric and hydrophobic profile required to achieve nanomolar potency, making it an indispensable building block for drug discovery pipelines focused on type 2 diabetes and obesity[1].

Development of Atypical Retinoids and Adapalene Analogs

In dermatological and oncological research, 3-(4-methylphenyl)adamantane-1-carboxylic acid serves as a rigid, bulky spacer. It is procured to synthesize adapalene analogs where the p-tolyl group modulates receptor subtype selectivity (e.g., RARβ/γ) more effectively than unsubstituted adamantane cores[2].

High-Tg Polymeric Materials and Optical Resins

Beyond pharmaceuticals, this compound is utilized as a bulky pendant group in specialized polyamides or polyesters. The asymmetry introduced by the p-tolyl group improves polymer processability (solubility in casting solvents) while significantly increasing the glass transition temperature (Tg) and thermal stability of advanced optical resins[3].

XLogP3

4.2

Dates

Last modified: 08-16-2023

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